N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide
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Overview
Description
N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide typically involves multiple steps. The starting materials often include 2-chloro-4-nitroaniline and 5-methylfuran-2-carboxylic acid. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process generally includes steps like nitration, chlorination, and amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous flow processes and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline or furan derivatives.
Scientific Research Applications
N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-{2-chloro-4-nitroanilino}ethyl)-4-fluorobenzamide: Shares a similar structure but with a fluorobenzamide group.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, used in dye and herbicide production.
Uniqueness
N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and carboxamide linkage differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-9-2-5-13(22-9)14(19)17-7-6-16-12-4-3-10(18(20)21)8-11(12)15/h2-5,8,16H,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOKPZMHGCIMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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